(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(6S)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopropane]-6-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)6-3-5-7(11-4-10-5)9(12-6)1-2-9/h4,6,12H,1-3H2,(H,10,11)(H,13,14)/t6-/m0/s1 |
InChI Key |
SOLPEEYUSPSWES-LURJTMIESA-N |
Isomeric SMILES |
C1CC12C3=C(C[C@H](N2)C(=O)O)NC=N3 |
Canonical SMILES |
C1CC12C3=C(CC(N2)C(=O)O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Simmons–Smith Cyclopropanation
The Simmons–Smith reaction is a cornerstone for constructing spirocyclopropane systems. In the synthesis of analogous spiro compounds, zinc-copper couples react with diiodomethane or iodoform to generate carbenoid intermediates, enabling cyclopropanation of olefin precursors. For example, in the total synthesis of peyssonnosol, a pentasubstituted cyclopropane was formed via this method with high diastereoselectivity (dr > 20:1). Adapting this approach, a preassembled imidazo[4,5-C]pyridine bearing an exocyclic double bond could undergo cyclopropanation under these conditions.
Typical Conditions :
Sulfonium Salt-Mediated Cyclization
A scalable alternative employs (2-bromoethyl)diphenylsulfonium triflate to generate spirocyclopropanes from 1,3-diones. This method avoids transition metals and achieves cyclopropanation via nucleophilic displacement. Applied to a ketone intermediate within the imidazo[4,5-C]pyridine scaffold, this could efficiently form the spiro junction.
Example Protocol :
-
Substrate: 1,3-Cyclohexanedione derivative
-
Reagent: (2-Bromoethyl)diphenylsulfonium triflate (1.2 eq)
-
Base: K₂CO₃ (2.5 eq), EtOAc, rt, 1–4 h
Imidazo[4,5-C]pyridine Core Assembly
Multicomponent Reaction (MCR) Approaches
The Ugi four-component reaction (U-4CR) enables rapid construction of polyheterocycles. A modified Ugi reaction using amines, aldehydes, isocyanides, and carboxylic acids can yield imidazo[4,5-C]pyridine precursors. For instance, ethylenediamine-derived acrylamides have been cyclized to imidazo[1,5-α]pyridines in two steps. Adapting this, a tetrazole intermediate could undergo N-acylation-cyclization to form the target core.
Representative Steps :
Hydrogenation of Pyridine Derivatives
Patent US20060063797A1 describes hydrogenating substituted pyridines to tetrahydroimidazopyridines using Pd–Ru/C catalysts. Applied to a pre-cyclopropanated pyridine, this method could reduce the ring while preserving stereochemistry.
Conditions :
Carboxylic Acid Functionalization
Hydrolysis of Esters
The 6'-carboxylic acid is typically introduced via saponification of a methyl or ethyl ester. Lithium hydroxide in THF/water efficiently cleaves esters without epimerization.
Procedure :
Direct Carboxylation
Electrophilic carboxylation using CO₂ under palladium catalysis has been reported for similar heterocycles, though yields are moderate (50–65%).
Stereochemical Control
Chiral Resolution
Racemic mixtures of the spiro compound can be resolved via chiral HPLC (Chiralpak IA column, hexane/EtOH 80:20). However, this method is low-yielding (<40%).
Asymmetric Cyclopropanation
Using a chiral zinc catalyst (e.g., (R,R)-Box-Zn), Simmons–Smith reactions achieve enantiomeric excesses >90%. Substrate-directed induction from a pre-existing chiral center in the imidazo[4,5-C]pyridine could bias cyclopropanation toward the (S)-isomer.
Optimized Synthetic Route Proposal
Combining the above strategies, a plausible sequence is:
Analytical Data Validation
Critical intermediates and the final product require characterization via:
Chemical Reactions Analysis
Types of Reactions
(S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazo[4,5-C]pyridine core to its corresponding N-oxide.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or alkylation at specific positions on the imidazo[4,5-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Imidazo[4,5-C]pyridine N-oxide.
Reduction: Corresponding alcohol derivative.
Substitution: Halogenated or alkylated imidazo[4,5-C]pyridine derivatives.
Scientific Research Applications
Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:
-
Anticancer Activity :
- A study highlighted the compound's efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways critical for cancer cell proliferation and survival.
- Case Study : In vitro assays demonstrated that (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid reduced cell viability by over 50% in BCL6-high OCI-Ly1 cells compared to control groups .
-
Neuroprotective Effects :
- The compound has been studied for its neuroprotective properties, showing potential in treating neurodegenerative diseases by preventing neuronal apoptosis.
- Case Study : Research indicated that treatment with this compound led to decreased levels of oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
- Antimicrobial Properties :
Synthetic Applications
The synthesis of this compound has been optimized for efficiency and yield.
- Synthetic Route :
- The compound can be synthesized through a multi-step reaction involving cyclization and functional group transformations. Key steps include the formation of the imidazopyridine core followed by spirocyclization.
- Recent advancements have focused on improving the yield through novel catalytic systems .
Mechanism of Action
The mechanism of action of (S)-3’,5’,6’,7’-Tetrahydrospiro[cyclopropane-1,4’-imidazo[4,5-C]pyridine]-6’-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: Modulation of kinase activity, inhibition of specific enzymes, and interaction with DNA
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight (193.2 g/mol) compared to bulkier analogs (e.g., 511.5 g/mol in ) may improve membrane permeability .
- Purity: The target compound’s high purity (≥95%) suggests suitability for precise biological assays, whereas analogs like the diethyl 8-cyano derivative (51% purity) may require further purification .
Biological Activity
(S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid is a complex organic compound with potential therapeutic applications. Its unique spirocyclic structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- CAS Number : 1566821-88-2
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
Research indicates that this compound may act as an inhibitor of various biological targets. Specifically, studies have demonstrated its potential in inhibiting enzymes involved in metabolic pathways. For instance, it has shown activity against cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of xenobiotics.
Inhibition Studies
In vitro studies have assessed the inhibitory effects of this compound on cytochrome P450 3A4 (CYP3A4) and other isoforms. The results are summarized in the following table:
| Compound | Target Enzyme | IC50 (μM) | Remarks |
|---|---|---|---|
| (S)-3',5',6',7'-Tetrahydrospiro... | CYP3A4 | 0.34 | Potent reversible inhibition |
| Other Compounds | CYP1A2 | >5 | No significant inhibition |
| Other Compounds | CYP2C9 | >5 | No significant inhibition |
| Other Compounds | CYP2D6 | >5 | No significant inhibition |
The compound exhibited a notable IC50 value of 0.34 μM against CYP3A4, indicating its potential for significant drug-drug interactions due to reversible inhibition .
Hepatitis C Virus (HCV) Research
In the context of HCV treatment, this compound has been explored as a non-nucleoside inhibitor of the NS5B RNA-dependent RNA polymerase. In vitro assays demonstrated that compounds in this class could achieve EC50 values as low as 21 nM in the presence of human serum, highlighting their potential efficacy against HCV replication .
SARS-CoV-2 Inhibition
Recent studies have also investigated the compound's potential against SARS-CoV-2 main protease (Mpro). Preliminary findings suggest that while binding affinities were weak (Kd values around 185 µM), further optimization may enhance its inhibitory properties against viral replication mechanisms .
Q & A
Q. What are the key synthetic routes for (S)-3',5',6',7'-Tetrahydrospiro[cyclopropane-1,4'-imidazo[4,5-C]pyridine]-6'-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Core formation : Cyclization of a 3,4-diaminopyridine precursor with cyclopropane derivatives under acidic conditions (e.g., polyphosphoric acid) to construct the spiroimidazopyridine scaffold .
- Carboxylic acid functionalization : Oxidation or hydrolysis of ester intermediates using controlled stoichiometry of reagents like LiAlH₄ or KMnO₄ .
- Chiral resolution : Chromatographic separation (e.g., chiral HPLC) or asymmetric catalysis to isolate the (S)-enantiomer . Yield optimization requires precise temperature control (80–120°C) and anhydrous solvents (e.g., THF) to prevent side reactions .
Q. Which spectroscopic methods are most effective for characterizing the compound’s stereochemistry and functional groups?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the spirocyclic structure and stereochemistry. Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and imidazo[4,5-c]pyridine carbons (δ 140–160 ppm) .
- X-ray crystallography : Resolves absolute configuration and bond angles, critical for validating the (S)-enantiomer .
- IR spectroscopy : Identifies carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1700–1750 cm⁻¹) .
Q. What are the primary biological targets of this compound, and how are preliminary pharmacological assays designed?
The compound shows affinity for neurological receptors (e.g., GABA₃) and kinase enzymes (e.g., MAPK) due to its imidazopyridine core. Assays include:
- In vitro binding : Radioligand displacement studies using [³H]-labeled antagonists .
- Enzyme inhibition : Fluorescence-based assays monitoring ATP hydrolysis or substrate conversion .
- Cell viability tests : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
Advanced Research Questions
Q. How can conflicting data in spectral analysis (e.g., NMR vs. X-ray) be resolved during structural validation?
Discrepancies often arise from dynamic proton exchange (e.g., carboxylic acid tautomerism) or crystal packing effects . Strategies include:
- Variable-temperature NMR : Suppresses exchange broadening to resolve overlapping signals .
- DFT calculations : Predicts theoretical spectra for comparison with experimental data .
- Multi-technique corroboration : Cross-validate using IR, mass spectrometry, and crystallography .
Q. What methodologies optimize enantiomeric purity during large-scale synthesis, and how is chiral integrity maintained?
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation to enhance enantiomeric excess (ee > 95%) .
- Chiral stationary phases : Preparative HPLC with cellulose-based columns achieves >99% purity .
- Stability testing : Monitor racemization under thermal stress (40–60°C) via polarimetry or chiral GC .
Q. How do structural modifications (e.g., substituents on the cyclopropane ring) impact biological activity and pharmacokinetics?
- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but reduce solubility.
- Hydrophilic substitutions (e.g., -OH) improve aqueous solubility but increase plasma protein binding .
- Pharmacokinetic profiling : Microsomal stability assays (CYP450 metabolism) and logP measurements guide SAR optimization .
Q. What experimental designs address low reproducibility in biological assays (e.g., inconsistent IC₅₀ values)?
- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Negative controls : Include vehicle-treated samples and reference inhibitors (e.g., staurosporine for kinase assays) .
- Dose-response curves : Use at least 10 concentration points to improve IC₅₀ accuracy .
Data Contradiction Analysis
Q. Why do different studies report varying synthetic yields (40–75%) for the same route?
Yield discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
